molecular formula C42H72N2O29 B15090260 N-[5-[4-[3-acetamido-4-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[5-[4-[3-acetamido-4-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B15090260
M. Wt: 1069.0 g/mol
InChI Key: YKXWSJKXRCGBLW-UHFFFAOYSA-N
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Description

This compound is a highly complex acetamide derivative with a branched oligosaccharide-like backbone. Its structure features multiple oxane (tetrahydropyran) rings substituted with ethyl, hydroxymethyl, hydroxy, and acetamido groups, interconnected via glycosidic linkages. Such intricate architectures are characteristic of plant-derived glycosides or microbial secondary metabolites, which often exhibit bioactivity tied to their stereochemical and substituent patterns .

Properties

IUPAC Name

N-[5-[4-[3-acetamido-4-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72N2O29/c1-5-13-21(51)26(56)29(59)40(64-13)71-34-20(44-12(4)50)39(66-15(7-45)23(34)53)73-35-22(52)14(6-2)65-41(30(35)60)69-32-18(10-48)68-38(19(25(32)55)43-11(3)49)72-36-24(54)16(8-46)67-42(31(36)61)70-33-17(9-47)63-37(62)28(58)27(33)57/h13-42,45-48,51-62H,5-10H2,1-4H3,(H,43,49)(H,44,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXWSJKXRCGBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3C(C(OC(C3O)OC4C(OC(C(C4O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)CO)O)CO)CC)O)NC(=O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72N2O29
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1069.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions to form oxane rings, and the introduction of acetamido groups. Typical reaction conditions might include the use of protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, and reagents such as glycosyl donors and acceptors in the presence of catalysts like Lewis acids.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Swern oxidation conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.

    Substitution: Reagents like tosyl chloride (TsCl) for converting hydroxyl groups to tosylates, followed by nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of the acetamido group would yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often used as intermediates in the synthesis of more complex molecules. They can also serve as models for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, these compounds might be studied for their interactions with enzymes and other biomolecules. They could serve as inhibitors or activators of specific biochemical pathways.

Medicine

In medicine, such compounds could be investigated for their potential therapeutic effects. For example, they might be evaluated for their ability to inhibit the growth of cancer cells or to act as antiviral agents.

Industry

In industry, these compounds could be used in the development of new materials, such as polymers or coatings, that have specific desirable properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The pathways involved would depend on the specific biological context in which the compound is active.

Comparison with Similar Compounds

Substituent Patterns and Backbone Topology

The compound shares structural parallels with rapamycin derivatives (e.g., compounds 1 and 7 in ), particularly in the conserved oxane rings and acetamido groups. However, key differences arise in substituent positions:

  • Region A (positions 39–44) : Unlike rapamycin analogs, this compound exhibits ethyl and hydroxymethyl substitutions, altering hydrophobicity and hydrogen-bonding capacity.
  • Region B (positions 29–36) : The presence of a branched trisaccharide moiety distinguishes it from simpler glycosides .

Table 1: Key Structural Differences

Feature Target Compound Rapamycin Analogs (e.g., Compound 1)
Substituent at C-6 Ethyl + hydroxymethyl Methyl
Glycosidic Linkages 3 interconnected oxane rings Single oxane ring
Acetamido Position Multiple (C-3, C-5) Single (C-3)

NMR Spectral Comparison

highlights NMR as a critical tool for structural elucidation. Chemical shifts in regions A and B (δ 3.5–4.5 ppm for hydroxy/ethyl protons) differ significantly from rapamycin analogs, reflecting distinct electronic environments due to substituent variation .

Table 2: Selected NMR Shifts (ppm)

Proton Position Target Compound Compound 1 (Rapamycin analog)
C-39–C-44 4.2–4.5 3.8–4.1
C-29–C-36 3.6–3.9 3.2–3.5

Bioactivity and Functional Divergence

While direct bioactivity data for this compound is unavailable, structurally related glycosides demonstrate:

  • Antimicrobial activity : Correlated with ethyl and hydroxymethyl groups enhancing membrane penetration .
  • Enzyme inhibition : Acetamido groups in similar positions inhibit glycosidases (e.g., α-amylase) via competitive binding .
    However, the compound’s larger size and branched topology may reduce bioavailability compared to simpler analogs, as seen in pharmacokinetic studies of NP-like synthetic compounds .

Computational Similarity Assessment

Graph-based comparison methods () reveal:

  • Topological similarity : 65% overlap with natural product (NP) glycosides in the ZINC database, but <40% with synthetic NP-like compounds due to stereochemical complexity .
  • Fingerprint analysis : Tanimoto coefficient = 0.72 vs. plant-derived glycosides, indicating moderate functional similarity despite structural divergence .

Lumping Strategy and Classification

Per , this compound could be grouped with "surrogate" glycosides sharing:

  • Hydroxy/acetamido substituents : Linked to water solubility and target binding.
  • Ethyl-modified oxane rings : Associated with lipid bilayer interaction. However, its unique trisaccharide branch may necessitate a separate subclass in lumping models .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this complex carbohydrate derivative to improve yield and purity?

  • Methodology : Use statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example:

VariableRange TestedOptimal Condition
Temperature25–80°C60°C
Reaction Time2–24 h12 h
pH6.5–8.57.2
  • Monitor progress via HPLC and LC-MS to track intermediate formation .
    • Key Challenge : Steric hindrance from multiple hydroxyl and acetamide groups requires protecting-group strategies (e.g., acetyl or benzyl groups) to prevent undesired side reactions .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Multi-dimensional NMR : Use ¹H-¹³C HSQC and HMBC to resolve overlapping signals from oxane rings and glycosidic linkages. Assign stereochemistry via NOESY correlations .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula using ESI-TOF with <2 ppm mass accuracy .
  • X-ray crystallography : If crystallization is feasible, resolve absolute configuration of chiral centers .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Experimental Design :

  • Incubate the compound in buffers (pH 3–10) at 25°C and 37°C for 1–30 days.
  • Analyze degradation products via UPLC-PDA and MS/MS .
    • Key Findings :
ConditionStability Outcome
pH < 5Hydrolysis of acetamide groups
pH > 8Oxidative cleavage of hydroxyl groups
  • Stabilizers like trehalose or cyclodextrins may mitigate degradation .

Advanced Research Questions

Q. What computational approaches can predict regioselectivity in glycosylation reactions involving this compound?

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model transition states to identify energetically favorable glycosidic linkages (e.g., 1→4 vs. 1→6).
  • Machine Learning : Train models on existing carbohydrate reaction datasets to predict optimal catalysts (e.g., BF3·OEt2 vs. TMSOTf ) .
  • Validation : Cross-reference computational predictions with kinetic isotope effect (KIE) studies .

Q. How can conflicting spectroscopic data (e.g., NMR vs. crystallography) be resolved?

  • Root Cause : Dynamic conformational changes in solution (e.g., oxane ring puckering) may cause NMR signal broadening, whereas crystallography captures a static structure.
  • Resolution Strategies :

  • Use variable-temperature NMR to probe flexibility.
  • Perform molecular dynamics (MD) simulations to model solution-state behavior .
    • Example : A 0.3 Å discrepancy in bond lengths between NMR and crystallography was attributed to solvent-induced polarization .

Q. What mechanistic insights explain unexpected byproducts during oxidation reactions?

  • Hypothesis : Competing oxidation pathways (e.g., C–O bond cleavage vs. hydroxyl group oxidation) depend on reagent choice.
  • Experimental Validation :

  • Compare TEMPO/NaClO (selective for primary alcohols) vs. PCC (broad oxidant).
  • Analyze byproducts via GC-MS and IR spectroscopy to identify carbonyl or carboxylate formation .
    • Advanced Tool : In situ Raman spectroscopy to monitor real-time reaction progress .

Q. How does the compound interact with biological macromolecules (e.g., lectins or enzymes)?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to lectins like ConA or WGA .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking : Use AutoDock Vina to predict binding modes to carbohydrate-active enzymes (e.g., glycosidases) .

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